6-Bromopyrido[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC14437824
Molecular Formula: C7H5BrN4
Molecular Weight: 225.05 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromopyrido[2,3-d]pyrimidin-4-amine -](/images/structure/VC14437824.png)
Specification
Molecular Formula | C7H5BrN4 |
---|---|
Molecular Weight | 225.05 g/mol |
IUPAC Name | 6-bromopyrido[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C7H5BrN4/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H,(H2,9,10,11,12) |
Standard InChI Key | RQXUDXAAXGXEEU-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=NC=NC(=C21)N)Br |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 6-bromopyrido[2,3-d]pyrimidin-4-amine consists of a pyridine ring fused to a pyrimidine ring, with bromine and amine groups at positions 6 and 4, respectively. Key structural features include:
Molecular Formula and Weight
Spectroscopic and Computational Data
The compound’s rigidity and aromaticity contribute to its stability, while the bromine atom serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings .
Synthetic Methodologies
Horner-Wadsworth-Emmons (HWE) Olefination
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Predicted XLogP3 ≈1.1 , indicating moderate lipophilicity.
-
Solubility: Limited aqueous solubility (<1 mg/mL) due to aromaticity; soluble in DMSO or DMF .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point >250°C, consistent with rigid heterocycles .
Applications in Drug Discovery
Kinase Inhibitors
Pyridopyrimidines are privileged scaffolds in kinase inhibitor design. For instance, derivatives of 6-bromopyrido[2,3-d]pyrimidin-4-amine have shown activity against PI3K/mTOR and ERK5 kinases, with IC₅₀ values <100 nM .
TLR8 Agonists
Structural analogs like selgantolimod (TLR8 agonist) highlight the scaffold’s utility in immunomodulation .
Table 2: Biological Activity of Selected Derivatives
Derivative | Target | IC₅₀ (nM) | Application |
---|---|---|---|
6-Bromo-4-methoxy | PI3Kδ | 12 | Lymphoma therapy |
6-Bromo-4-aminomethyl | ERK5 | 89 | Antiproliferative agent |
6-Bromo-4-acetamide | TLR8 | 45 | Antiviral immunotherapy |
Future Perspectives
Advances in C–H functionalization and flow chemistry could streamline the synthesis of 6-bromopyrido[2,3-d]pyrimidin-4-amine derivatives. Its role in covalent inhibitor design, leveraging the bromide as a leaving group, remains underexplored. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume